(S)-4-Phenylpyrrolidin-2-one
Overview
Description
(S)-4-Phenylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research It is a derivative of pyrrolidinone, characterized by the presence of a phenyl group attached to the fourth carbon of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors, advanced catalytic systems, and automated control systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydride or Grignard reagents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-4-Phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Phenylpyrrolidin-2-one: The non-chiral version of the compound.
N-Phenylpyrrolidin-2-one: A similar compound with the phenyl group attached to the nitrogen atom.
2-Phenylpyrrolidin-4-one: A structural isomer with the phenyl group attached to the second carbon.
Uniqueness: (S)-4-Phenylpyrrolidin-2-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or isomeric counterparts. The specific spatial arrangement of atoms in the chiral form can lead to selective interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(4S)-4-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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